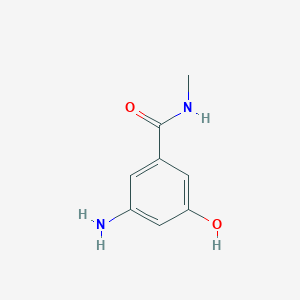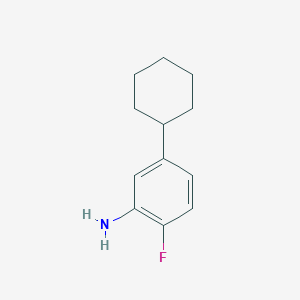
5-Cyclohexyl-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-2-fluoroaniline: is an aromatic amine compound characterized by a cyclohexyl group attached to the fifth position and a fluorine atom attached to the second position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexyl-2-fluoroaniline typically involves the nucleophilic substitution of a halogenated precursor. One common method is the reaction of 2-fluoroaniline with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-Cyclohexyl-2-fluoroaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: Reduction of this compound can lead to the formation of cyclohexyl-2-fluoroaniline derivatives with altered functional groups.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones or nitroso derivatives.
Reduction: Formation of cyclohexyl-2-fluoroaniline derivatives.
Substitution: Formation of halogenated or other substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Cyclohexyl-2-fluoroaniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of fluorinated aromatic amines on biological systems. It may also serve as a probe for investigating enzyme-substrate interactions.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its unique structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its properties make it suitable for use in materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-2-fluoroaniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to specific targets, leading to altered biological activity. The cyclohexyl group can influence the compound’s hydrophobicity and overall molecular conformation, affecting its interaction with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
2-Fluoroaniline: Lacks the cyclohexyl group, making it less hydrophobic and potentially less active in certain applications.
Cyclohexylamine: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
5-Cyclohexyl-2-chloroaniline: Similar structure but with a chlorine atom instead of fluorine, leading to different electronic and steric effects.
Uniqueness: 5-Cyclohexyl-2-fluoroaniline is unique due to the presence of both the cyclohexyl group and the fluorine atom. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H16FN |
|---|---|
Molekulargewicht |
193.26 g/mol |
IUPAC-Name |
5-cyclohexyl-2-fluoroaniline |
InChI |
InChI=1S/C12H16FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h6-9H,1-5,14H2 |
InChI-Schlüssel |
LYMPGRXFKRWROT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


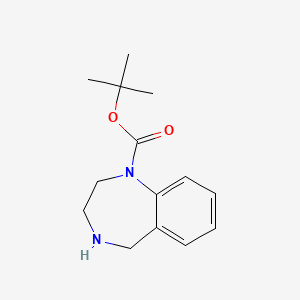
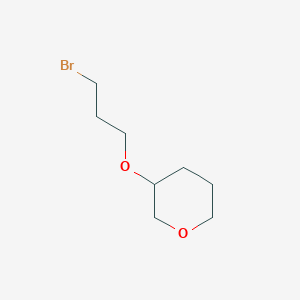
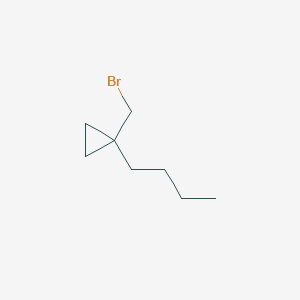
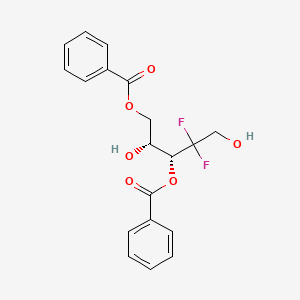
![2-[5-(3-Methoxyphenyl)furan-2-yl]acetic acid](/img/structure/B13161945.png)
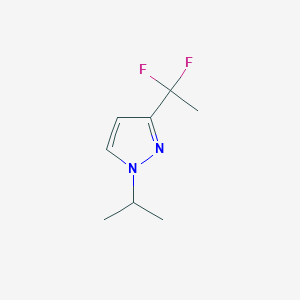
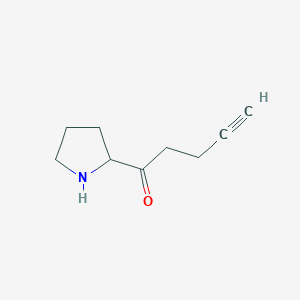
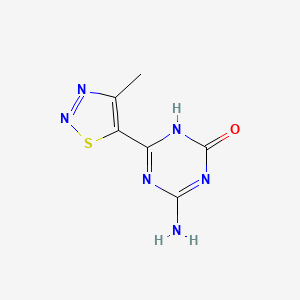


![3-Propyl-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B13161980.png)
